N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features two pyrazole rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is then heated to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-isopropyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different reactivity and applications.
1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid:
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound features a piperazine ring, which significantly changes its biological activity and applications.
The uniqueness of this compound lies in its dual pyrazole rings and the specific substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-10(4-6-13-16)8-12-11-5-7-15(3)14-11;/h4-7,9H,8H2,1-3H3,(H,12,14);1H |
InChI Key |
RDOCLJKWCGXKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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